二氢辣椒素

概览

描述

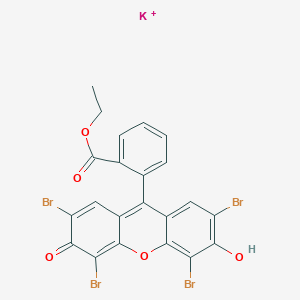

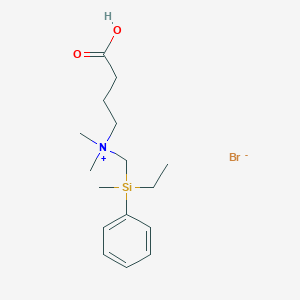

Dihydrocapsiate (DCT) is a compound structurally related to capsaicin, the active component in chili peppers that imparts their spiciness. Unlike capsaicin, DCT is found in the non-pungent pepper strain CH-19 Sweet and does not cause gastrointestinal side effects. It has been studied for its potential to elicit thermogenic effects, which can increase energy expenditure and fat oxidation .

Synthesis Analysis

The synthesis of dihydrocapsiate has been explored using lignocellulosic platform chemicals, demonstrating the potential of renewable biomass as a source for natural product synthesis. The process involves using furfural derived from hemicellulose and methyl isopropyl ketone from cellulose, followed by a series of reactions including aldol condensation-hydrolysis-hydrodeoxygenation to produce 8-methylnonanoic acid. This acid is then combined with vanillin derivatives from lignin to synthesize dihydrocapsiate .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of dihydrocapsiate, it is known to be a capsinoid, similar to capsaicin but with a different side chain. The molecular structure of capsinoids like dihydrocapsiate has been characterized using techniques such as HPLC-ESI-MS/MS(QTOF), which allows for the quantitation and identification of these compounds in pepper fruits .

Chemical Reactions Analysis

Dihydrocapsiate has been studied for its effects on metabolism, particularly in terms of its ability to increase postprandial energy expenditure (PPEE) and resting metabolic rate (RMR). These metabolic effects are thought to be due to the thermogenic properties of the compound, which can lead to increased fat oxidation . However, the specific chemical reactions and pathways involved in these metabolic effects are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrocapsiate, such as its thermogenic effect, have been investigated in human studies. Dihydrocapsiate supplementation has been shown to have a small but significant effect on increasing RMR, with a thermogenic effect of approximately 50 kcal/day . Additionally, dihydrocapsiate has been found to increase PPEE, particularly when administered at a dose of 9 mg/day . The quantitation of dihydrocapsiate in pepper fruits has been achieved with high sensitivity and selectivity, indicating its presence in varying concentrations across different Capsicum species .

科研应用

1. 代谢率和热发生

辣椒中的二氢辣椒素类似于辣椒素,以其热发生特性而闻名。研究表明,二氢辣椒素可以轻微增加人体的静息代谢率(RMR)。一项研究发现,在补充一个月后,二氢辣椒素产生了约50千卡/天的小型热发生效应,暗示其在与代谢相关的干预中可能有用(Galgani & Ravussin, 2010)。

2. 对饮食诱导热发生的影响

研究已经调查了二氢辣椒素对餐后能量消耗(PPEE)和饮食诱导热发生的影响。观察到二氢辣椒素可能增加PPEE,特别是对高蛋白餐的反应,表明其在体重管理和代谢增强中可能发挥作用(Lee et al., 2010)。

3. 在预防饮食诱导疾病中的潜力

二氢辣椒素补充已显示出在预防高脂饮食诱导的脂肪沉积、肝脂肪变性和葡萄糖不耐症方面具有潜力。还观察到它改善了肠道形态和微生物组成,使其成为代谢异常的膳食管理潜在成分(Baboota et al., 2017)。

4. 与年龄相关的损伤

在老年小鼠中,二氢辣椒素补充改善了与年龄相关的损伤,如脂肪积累、肝脂肪变性和炎症。它增加了能量消耗,并激活了骨骼肌脂肪氧化途径,表明其在与年龄相关的代谢功能障碍中的实用性(Ohyama & Suzuki, 2017)。

5. 从生物质合成

研究已经探索了仅从木质纤维素平台化学品合成二氢辣椒素,展示了通过绿色工艺完全从可再生生物质构建这种天然产物的可行性。这一发展对可持续化学工业实践至关重要(Li et al., 2020)。

Safety And Hazards

Dihydrocapsiate is considered safe under the proposed uses and use levels . It has no safety concerns regarding genotoxicity . Studies on developmental toxicity in rats and rabbits using commercial grade Dihydrocapsiate did not show adverse effects on pregnant animals or on foetal growth and development .

性质

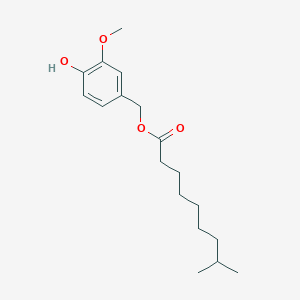

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCYRZPENADQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174576 | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrocapsiate | |

CAS RN |

205687-03-2 | |

| Record name | Dihydrocapsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsiate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)